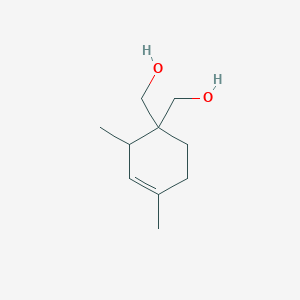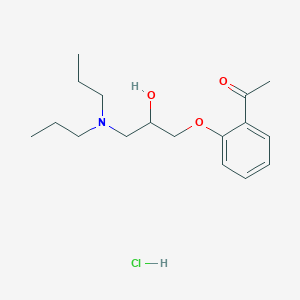
1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a dipropylamino group, a hydroxypropoxy linkage, and a phenyl ethanone core, making it a subject of interest in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Hydroxypropoxy Intermediate: This step involves the reaction of a phenol derivative with an epoxide, such as propylene oxide, under basic conditions to form the hydroxypropoxy group.
Introduction of the Dipropylamino Group: The hydroxypropoxy intermediate is then reacted with dipropylamine in the presence of a suitable catalyst, such as a Lewis acid, to introduce the dipropylamino group.
Formation of the Ethanone Core: The final step involves the acylation of the phenyl ring with an ethanone derivative, typically using Friedel-Crafts acylation conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dipropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted amines.
Aplicaciones Científicas De Investigación
1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride exerts its effects involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The compound can affect pathways related to inflammation, pain perception, and cellular metabolism.
Comparación Con Compuestos Similares
1-(3,4-Dihydroxyphenyl)-2-isopropylaminoethanone hydrochloride: Known for its role in neurotransmitter synthesis.
1-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone hydrochloride: Studied for its cardiovascular effects.
Uniqueness: 1-(2-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)ethanone hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dipropylamino group and hydroxypropoxy linkage differentiate it from other similar compounds, providing unique interactions with biological targets and distinct synthetic utility.
Propiedades
IUPAC Name |
1-[2-[3-(dipropylamino)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-4-10-18(11-5-2)12-15(20)13-21-17-9-7-6-8-16(17)14(3)19;/h6-9,15,20H,4-5,10-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEJDSWHCRNUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(COC1=CC=CC=C1C(=O)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol](/img/structure/B2709357.png)
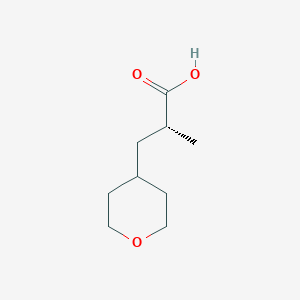
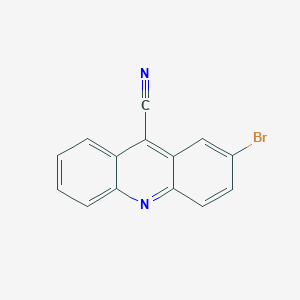
![4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2709362.png)
![2-ethyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]butanamide](/img/structure/B2709363.png)
![N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709364.png)
![4-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2709365.png)
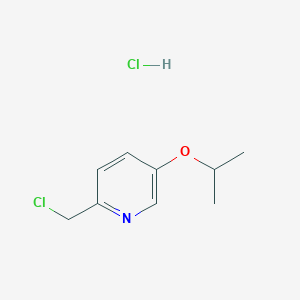
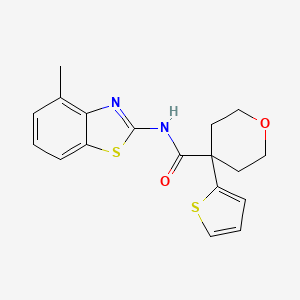
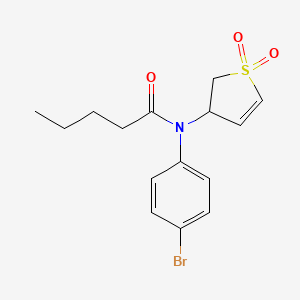
![N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide](/img/structure/B2709372.png)


